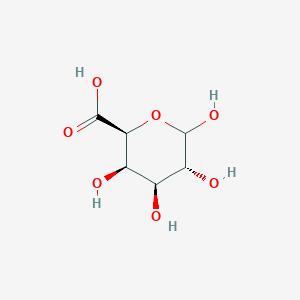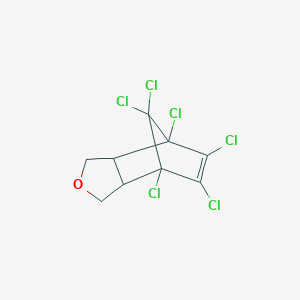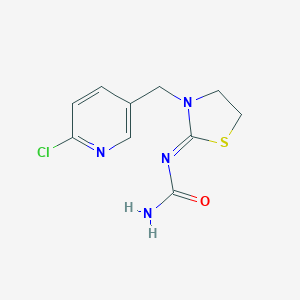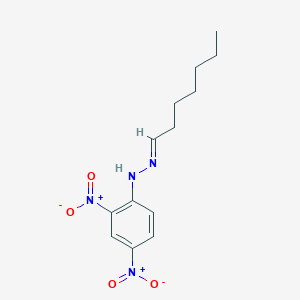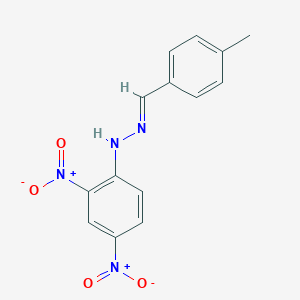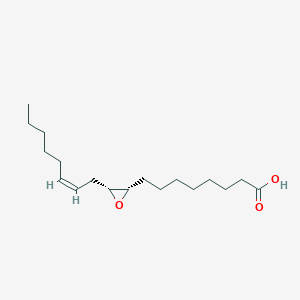
9(10)-EpOME
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10)-EpOME is a type of epoxyeicosatrienoic acid (EET) that is produced by the metabolism of arachidonic acid. It has been shown to have various biochemical and physiological effects on the body, making it an important molecule to study in the field of biomedical research.
科学的研究の応用
Neutrophil Respiratory Burst Inhibition : 9(10)-EpOME, along with other EpOMEs, has been found to inhibit the neutrophil respiratory burst, which is a surge in oxidant production thought to limit certain bacterial and fungal infections. This property could be relevant in understanding and potentially treating conditions like acute respiratory distress syndrome and extensive burns (Thompson & Hammock, 2007).
Immune Suppression in Insects : In a lepidopteran insect, Spodoptera exigua, 9(10)-EpOME acts as an immune suppressor. When injected into larvae, it suppressed cellular immune responses to bacterial challenge, suggesting its role in modulating insect immunity (Vatanparast et al., 2020).
Epigenome Diversity in Plants : 9(10)-EpOME is part of the broader context of epigenetic variation, which can impact gene expression and phenotypes, contributing to adaptation in natural populations, as observed in studies like the 1001 Genomes project for Arabidopsis thaliana (Kawakatsu et al., 2016).
Epigenome Editing in Clinical Settings : Research on epigenome editing, including the use of CRISPR/Cas9, has potential applications in treating diseases by targeting gene regulation. This area of study could provide novel therapeutic avenues for a variety of conditions (Pei et al., 2019).
Role in Human Disease : The study of epigenetic modifications, including those involving 9(10)-EpOME, is crucial in understanding how aberrant placement of epigenetic marks and mutations in epigenetic machinery are involved in diseases (Portela & Esteller, 2010).
特性
CAS番号 |
61949-82-4 |
|---|---|
製品名 |
9(10)-EpOME |
分子式 |
C18H32O3 |
分子量 |
296.4 g/mol |
IUPAC名 |
8-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m1/s1 |
InChIキー |
FBUKMFOXMZRGRB-XKJZPFPASA-N |
異性体SMILES |
CCCCC/C=C\C[C@@H]1[C@@H](O1)CCCCCCCC(=O)O |
SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)O |
正規SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)O |
同義語 |
(±)9,10-EODE; Leukotoxin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



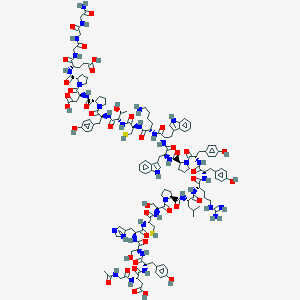
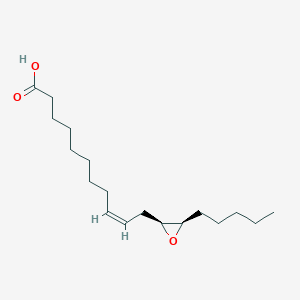
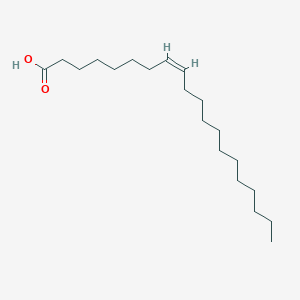
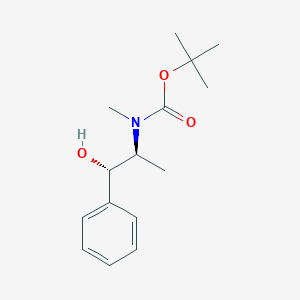
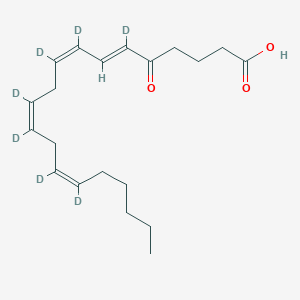
![methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B212059.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)
